molecular formula C15H13NO B12588222 1H-Indole, 7-(2-methoxyphenyl)- CAS No. 599198-20-6

1H-Indole, 7-(2-methoxyphenyl)-

Cat. No.: B12588222
CAS No.: 599198-20-6
M. Wt: 223.27 g/mol
InChI Key: PYHVXVKMZIJIPB-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Structure in Chemical Synthesis

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical synthesis. researchgate.netrsc.org It is widely recognized as a "privileged structure," a term used to describe molecular scaffolds that can bind to a variety of biological receptors with high affinity. researchgate.net This versatility stems from its unique combination of features: a planar, aromatic system capable of participating in π-stacking interactions, and a nitrogen atom that can act as both a hydrogen bond donor and acceptor. jk-sci.com

The indole motif is ubiquitous in nature, forming the core of the essential amino acid tryptophan and a vast array of natural products, including alkaloids, peptides, and plant hormones. researchgate.netwikipedia.org Its presence in biologically active molecules has made it a highly sought-after target in medicinal chemistry and drug discovery. rsc.orgCurrent time information in Pasuruan, ID. Consequently, a multitude of synthetic methods have been developed to construct and functionalize the indole ring, leading to numerous approved drugs for treating a wide range of diseases. researchgate.net

Unique Chemical Reactivity and Stereoelectronic Properties of 7-Substituted Indole Derivatives

The chemical reactivity of the indole ring is complex. Electrophilic aromatic substitution, the most common reaction type for indoles, typically occurs at the C3 position of the electron-rich pyrrole ring. mdpi.com Direct functionalization of the benzene portion of the scaffold, particularly at the C7 position, is challenging due to the directing effects of the fused pyrrole ring. Classical indole syntheses often fail to produce 7-substituted products in high yields, making this class of compounds historically difficult to access. rsc.org

The introduction of a substituent at the C7 position significantly alters the molecule's properties through stereoelectronic effects. wikipedia.orge-bookshelf.deStereoelectronic effects refer to the influence of the spatial arrangement of orbitals on molecular structure and reactivity. wikipedia.orgulaval.ca A bulky aryl group at C7, such as the 2-methoxyphenyl group, exerts steric hindrance that can influence the conformation of the molecule and its ability to interact with biological targets.

Historical Context and Evolution of Research on Aryl-Substituted Indoles

The history of indole synthesis is marked by the development of powerful named reactions. The Fischer indole synthesis , discovered in 1883, was a foundational method but is generally not well-suited for preparing 7-substituted indoles. wikipedia.orgacs.org For many years, accessing this substitution pattern remained a significant synthetic hurdle.

A major breakthrough came with the Bartoli indole synthesis , discovered in 1989. jk-sci.com This reaction, which involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene, quickly became the most flexible and direct route to 7-substituted indoles. rsc.orgjk-sci.comwikipedia.org The requirement of an ortho-substituent on the nitroarene starting material makes it uniquely suited for preparing these challenging compounds. wikipedia.org

The modern era of organic synthesis has been revolutionized by transition-metal-catalyzed cross-coupling reactions. For the synthesis of 7-aryl indoles, the Suzuki-Miyaura cross-coupling is a particularly powerful tool. nih.gov This reaction typically involves the palladium-catalyzed coupling of a 7-haloindole (e.g., 7-bromoindole) with an arylboronic acid (e.g., 2-methoxyphenylboronic acid). arkat-usa.orgnih.govresearchgate.net The development of specialized phosphine (B1218219) ligands and robust catalytic systems has enabled the efficient and high-yielding synthesis of a wide variety of previously inaccessible 7-aryl indoles, providing chemists with the tools to explore this unique chemical space. nih.gov

Data Tables

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling This table illustrates a general procedure and does not correspond to a specific published synthesis of 1H-Indole, 7-(2-methoxyphenyl)-.

Component Role Example Reagent Stoichiometry
7-Bromo-1H-indole Electrophile 7-Bromo-1H-indole 1.0 equiv.
2-Methoxyphenylboronic acid Nucleophile 2-Methoxyphenylboronic acid 1.2 - 1.5 equiv.
Palladium Catalyst Catalyst Pd(OAc)₂ / SPhos 1-5 mol%
Base Activator K₃PO₄ or Cs₂CO₃ 2.0 - 3.0 equiv.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

599198-20-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

7-(2-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H13NO/c1-17-14-8-3-2-6-12(14)13-7-4-5-11-9-10-16-15(11)13/h2-10,16H,1H3

InChI Key

PYHVXVKMZIJIPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC3=C2NC=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1h Indole, 7 2 Methoxyphenyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Connectivity and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. A full analysis of 1H-Indole, 7-(2-methoxyphenyl)- would involve a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments to unambiguously assign all proton and carbon signals and to understand the molecule's preferred conformation and dynamic behavior.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 1H-Indole, 7-(2-methoxyphenyl)-, COSY would be used to map the connections between adjacent protons on the indole (B1671886) ring and the methoxyphenyl ring, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is fundamental for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is crucial for connecting molecular fragments, for instance, by showing a correlation between the protons on the methoxyphenyl ring and the C7 carbon of the indole core, confirming the linkage between the two rings.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. For this molecule, NOESY or ROESY would be critical for determining the preferred rotational conformation (atropisomerism) of the methoxyphenyl group relative to the indole ring by identifying which protons on the two rings are in closest proximity.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the type of data that would be generated.

Proton (¹H)Correlated Protons (COSY)Correlated Carbons (HSQC)Key Correlated Carbons (HMBC)Key Correlated Protons (NOESY/ROESY)
H1 (NH)H2C2, C7aC3, C7H2, H6'
H2H1, H3C2C3, C7aH1, H3
H3H2C3C2, C3aH2, H4
H4H5C4C3a, C5, C7aH3, H5
H5H4, H6C5C4, C6, C7H4, H6
H6H5C6C4, C5, C7aH5, H3'
H3'H4'C3'C1', C2', C5'H6, H4'
OCH₃-C(OCH₃)C2'H3'

Note: This table is illustrative and not based on experimental data.

Variable Temperature NMR for Rotational Barriers of the 2-methoxyphenyl Moiety

Due to steric hindrance between the 2-methoxyphenyl group and the indole ring at the C7 position, free rotation around the C7-C1' single bond may be restricted. This restricted rotation can lead to the existence of distinct conformers (rotamers) that may interconvert slowly on the NMR timescale at room temperature, resulting in broadened signals.

Variable Temperature (VT) NMR studies are performed to investigate such dynamic processes. ox.ac.uknih.gov By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, the interconversion may become slow enough to observe sharp, separate signals for each rotamer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, sharp, time-averaged signal at higher temperatures. oxinst.com The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides information about a molecule's structure and dynamics in solution, solid-state NMR (ssNMR) characterizes the molecule in its crystalline form. This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for understanding the structure in a context where molecular motion is more restricted. For 1H-Indole, 7-(2-methoxyphenyl)-, ssNMR could reveal differences in conformation and packing between different crystalline forms, which are averaged out in solution.

Single-Crystal X-ray Diffraction Analysis for Absolute Structure and Packing

Crystallographic Parameters, Unit Cell Characteristics, and Space Group Determination

A successful X-ray diffraction experiment on a suitable single crystal of 1H-Indole, 7-(2-methoxyphenyl)- would yield a set of crystallographic parameters that define the crystal's structure. This data is typically presented in a standardized table.

Illustrative Crystallographic Data Table

Parameter Value
Chemical Formula C₁₅H₁₃NO
Formula Weight 223.27
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z (molecules/unit cell) Value
Calculated Density (g/cm³) Value
R-factor (%) Value
Note:

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Interactions in the Solid State

The data from X-ray diffraction also allows for a detailed analysis of how molecules are arranged and interact within the crystal. These non-covalent interactions govern the crystal packing and influence the material's physical properties.

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor. In the crystal structure, it would be expected to form hydrogen bonds with a suitable acceptor, such as the oxygen atom of the methoxy (B1213986) group or the nitrogen atom of an adjacent indole ring. The geometry (distance and angle) of these bonds would be precisely determined.

π-π Stacking Interactions: The aromatic indole and phenyl rings are capable of engaging in π-π stacking interactions. Analysis of the crystal packing would reveal the presence of such interactions, including the distance between the aromatic planes and their relative offset (e.g., parallel-displaced or T-shaped), which are crucial for the stabilization of the crystal structure. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule is greater than that of all other molecules, generating a unique surface for each molecule. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of intermolecular contacts emerges.

For 1H-Indole, 7-(2-methoxyphenyl)-, the molecular structure, featuring an indole ring, a methoxyphenyl substituent, and an N-H group, suggests a variety of potential intermolecular interactions that would contribute to the stability of its crystal packing. These interactions can be quantitatively analyzed using two-dimensional fingerprint plots derived from the Hirshfeld surface. These plots summarize the distribution of intermolecular contacts, providing percentage contributions for each type of interaction.

The primary interactions expected for this compound include:

H···H contacts: These are typically the most abundant interactions and represent van der Waals forces, covering a large portion of the molecular surface. iucr.org

C···H/H···C contacts: These interactions are significant due to the extensive aromatic systems of the indole and phenyl rings, often involving C-H···π interactions.

O···H/H···O contacts: The presence of the methoxy group's oxygen atom and the indole N-H group allows for the formation of hydrogen bonds, which are crucial for directing the supramolecular architecture.

N···H/H···N contacts: The indole N-H group can act as a hydrogen bond donor, interacting with nitrogen or oxygen atoms in neighboring molecules. nih.gov

The analysis of these interactions is fundamental in crystal engineering, as it facilitates the understanding of packing motifs and the design of new materials with specific properties. iosrjournals.org While specific experimental data for 1H-Indole, 7-(2-methoxyphenyl)- is not available, the expected contributions of various intermolecular contacts can be estimated based on analyses of similar heterocyclic and aromatic compounds. iucr.orgnih.govnih.gov

Interaction TypeEstimated Contribution (%)Description
H···H~40 - 50%Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the peripheries of the molecules.
C···H/H···C~17 - 27%Significant due to the aromatic nature of the indole and phenyl rings, indicative of C-H···π interactions.
O···H/H···O~10 - 28%Arises from hydrogen bonding involving the methoxy oxygen atom and the indole N-H proton, playing a key role in the crystal packing.
N···H/H···N~5 - 8%Represents hydrogen bonding involving the indole N-H group as a donor.
Other (e.g., C···C)<5%Minor contributions from other interactions like π-π stacking between aromatic rings.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often to sub-ppm levels. This capability allows for the unambiguous determination of a compound's elemental composition from its exact mass, a critical step in structural elucidation. For 1H-Indole, 7-(2-methoxyphenyl)-, with a molecular formula of C₁₅H₁₃NO, the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated with high precision.

Beyond exact mass determination, tandem mass spectrometry (MS/MS) within an HRMS instrument is used to study the fragmentation pathways of the parent ion. By inducing fragmentation through collision-induced dissociation, a unique fragmentation pattern is generated, which provides valuable structural information. The study of these pathways in indole derivatives often reveals complex gas-phase rearrangements in addition to simple bond cleavages. nih.gov

For 1H-Indole, 7-(2-methoxyphenyl)-, the fragmentation is expected to be initiated at the most labile sites. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to the formation of a stable radical cation.

Subsequent loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can expel a CO molecule.

Cleavage of the indole ring: The indole core itself can undergo characteristic ring cleavages, providing further structural confirmation. nih.govnih.gov

The systematic investigation of these fragmentation patterns is crucial for the rapid screening and structural identification of novel or unknown indole-based compounds. nih.gov

IonProposed FormulaCalculated m/zDescription
[M+H]⁺[C₁₅H₁₄NO]⁺224.1070Protonated molecular ion
[M-CH₃]⁺[C₁₄H₁₀NO]⁺208.0757Loss of a methyl radical from the methoxy group
[M-CH₃-CO]⁺[C₁₃H₁₀N]⁺180.0808Subsequent loss of carbon monoxide
[C₈H₇N]⁺[C₈H₇N]⁺117.0573Fragment corresponding to the indole moiety

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Fingerprinting

For 1H-Indole, 7-(2-methoxyphenyl)-, the vibrational spectrum is expected to display characteristic bands corresponding to its constituent functional groups: the indole ring, the N-H bond, the methoxyphenyl group, and the aromatic C-H bonds.

Key expected vibrational modes include:

N-H Stretching: A characteristic sharp band for the indole N-H group is typically observed in the region of 3300-3500 cm⁻¹. researchgate.netmdpi.com Its precise position can be influenced by hydrogen bonding.

Aromatic C-H Stretching: Multiple weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the indole and phenyl rings. ijrar.org

C=C Aromatic Ring Stretching: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. researchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the methoxyphenyl group typically appears in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies (below 1300 cm⁻¹) and are diagnostic of the substitution pattern on the aromatic rings. ijrar.org

The combination of FT-IR and Raman spectroscopy provides complementary information, allowing for a comprehensive vibrational analysis and confident structural confirmation of the title compound. researchgate.netnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch~3400 - 3450Indole N-H
Aromatic C-H Stretch~3050 - 3150Indole and Phenyl C-H
Aliphatic C-H Stretch~2840 - 2960Methoxy -CH₃
C=C Ring Stretch~1450 - 1610Aromatic Rings
Asymmetric C-O-C Stretch~1240 - 1280Aryl-O-CH₃ Ether
Symmetric C-O-C Stretch~1020 - 1050Aryl-O-CH₃ Ether
Aromatic C-H Out-of-Plane Bend~740 - 850Substituted Benzene (B151609)/Indole

Theoretical and Computational Investigations of 1h Indole, 7 2 Methoxyphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed for calculating the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov For 7-arylindoles like 1H-Indole, 7-(2-methoxyphenyl)-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), can provide a detailed picture of the molecule's fundamental properties. niscpr.res.inresearchgate.netmdpi.com

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For 1H-Indole, 7-(2-methoxyphenyl)-, a key structural feature is the rotational freedom around the C7-C1' single bond connecting the indole (B1671886) core to the 2-methoxyphenyl ring. This rotation gives rise to different conformers, or rotamers, with varying energies.

Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the indole and the phenyl ring. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces significant steric hindrance, which strongly influences the preferred orientation. The most stable conformation will seek to minimize steric clash between the methoxy group, its methyl hydrogens, and the H1 and H6 atoms of the indole ring. DFT calculations can precisely determine the dihedral angle of the global minimum energy structure and the energy barriers for rotation between different conformers. nih.gov It is expected that the two aromatic rings are not coplanar in the most stable conformation due to steric repulsion.

Below is an illustrative table of optimized geometric parameters for a plausible low-energy conformer of 1H-Indole, 7-(2-methoxyphenyl)-, based on DFT calculations of similar 2-arylindole systems. mdpi.com

Table 1: Predicted Geometric Parameters for 1H-Indole, 7-(2-methoxyphenyl)-

Parameter Bond/Angle Predicted Value
Bond Length C7-C1' (Indole-Phenyl) 1.48 Å
Bond Length C2'-O (Phenyl-Methoxy) 1.37 Å
Bond Angle C6-C7-C1' 121.5°
Bond Angle C7a-C7-C1' 119.0°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. niscpr.res.intaylorandfrancis.com

For 1H-Indole, 7-(2-methoxyphenyl)-, DFT calculations can map the distribution and energies of these orbitals. The HOMO is expected to be primarily localized on the electron-rich indole ring, which is characteristic of indole derivatives. niscpr.res.in The LUMO, conversely, is likely distributed across both the indole and the attached methoxyphenyl ring system. The methoxy group, being an electron-donating group, would slightly raise the HOMO energy level compared to an unsubstituted 7-phenylindole.

Table 2: Predicted FMO Energies for 1H-Indole, 7-(2-methoxyphenyl)-

Orbital Predicted Energy (eV) Primary Localization
HOMO -5.85 Indole Ring
LUMO -1.20 Indole and Phenyl Rings

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. deeporigin.com It is mapped onto the molecule's electron density surface, with colors indicating different regions of electrostatic potential: red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue represents electron-poor, positive potential areas (attractive to nucleophiles). researchgate.netavogadro.cc

For 1H-Indole, 7-(2-methoxyphenyl)-, the ESP map would highlight several key features. A region of strong negative potential (red) is expected around the oxygen atom of the methoxy group due to its lone pairs. The nitrogen atom in the indole ring also contributes to a negative potential region. The hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential (blue), indicating its acidic character. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of electrophilic or nucleophilic attack. nih.govucsb.edu

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for energetic and spectroscopic predictions. dntb.gov.ua

For 1H-Indole, 7-(2-methoxyphenyl)-, high-level ab initio calculations could be used to:

Refine Energetics: Provide a more accurate calculation of the relative energies of different rotamers and the rotational energy barrier, serving as a benchmark for DFT results.

Predict Spectroscopic Properties: Accurately predict vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra. dntb.gov.ua Furthermore, methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio techniques can predict electronic excitation energies, which correspond to UV-Visible absorption spectra.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution and Solid States

While quantum mechanics methods like DFT are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. dlsu.edu.ph MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics and interactions with the environment. nih.gov

For 1H-Indole, 7-(2-methoxyphenyl)-, MD simulations can reveal:

Conformational Flexibility in Solution: In a simulated solvent box (e.g., water or an organic solvent), MD can track the rotation around the C7-C1' bond, showing which conformations are most populated at a given temperature and the timescale of transitions between them. This provides a dynamic picture that complements the static view from DFT. nih.gov

Solvent Interactions: Simulations can detail how solvent molecules arrange around the solute, highlighting specific interactions like hydrogen bonding between the indole N-H group and solvent molecules.

Solid-State Dynamics: In a simulated crystal lattice, MD can be used to understand lattice vibrations (phonons) and the degree of rotational or translational motion of the molecules in the solid state. This can be particularly useful for interpreting experimental data from techniques like solid-state NMR or X-ray crystallography.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Spectroscopic Parameters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are modeling techniques that aim to find a mathematical correlation between the structural properties of molecules and their physical properties or biological activities. nih.gov These models are built by analyzing a dataset of known compounds and then used to predict the properties of new or untested molecules. nih.govmdpi.com

A QSPR model for a class of compounds including 1H-Indole, 7-(2-methoxyphenyl)- could be developed to predict various parameters:

Chemical Reactivity: By correlating structural descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters) with experimentally determined reactivity data for a series of related 7-arylindoles, a model could predict the reactivity of this specific compound in certain reactions.

Spectroscopic Parameters: Models can be trained to predict spectroscopic data, such as NMR chemical shifts or maximum UV absorption wavelengths, based on calculated molecular descriptors.

Developing a robust QSPR model requires a large and diverse training set of molecules. While a specific model for 7-arylindoles may not be readily available, the principles could be applied by calculating a range of molecular descriptors for 1H-Indole, 7-(2-methoxyphenyl)- and using them as input for more general predictive models.

Table 3: List of Compounds Mentioned

Compound Name
1H-Indole, 7-(2-methoxyphenyl)-

In Silico Prediction of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For the compound 1H-Indole, 7-(2-methoxyphenyl)-, in silico methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the standard approaches for calculating Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman spectra), and electronic absorption spectra (UV-Vis). These theoretical predictions are crucial for structural elucidation, understanding electronic properties, and interpreting experimental data.

While specific computational studies detailing the predicted spectroscopic signatures for 1H-Indole, 7-(2-methoxyphenyl)- are not extensively available in the public literature, the methodologies for such predictions are well-established. The following sections describe the theoretical basis and expected format of results for the in silico prediction of its key spectroscopic signatures.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, primarily utilizing DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. nih.gov For molecules of this nature, hybrid functionals like B3LYP or PBE0, combined with a basis set such as 6-311+G(d,p), are frequently employed to balance accuracy and computational cost. nih.gov The process begins with the optimization of the molecule's geometry to find its lowest energy conformation, as chemical shifts are sensitive to the molecular structure. nih.gov

The predicted chemical shifts for 1H-Indole, 7-(2-methoxyphenyl)- would be presented in a tabular format, correlating each unique proton and carbon atom with its calculated chemical shift in parts per million (ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 7-(2-methoxyphenyl)-

Atom LabelPredicted Chemical Shift (δ, ppm)
H (Indole N1)Data not available
H (Indole C2)Data not available
H (Indole C3)Data not available
H (Indole C4)Data not available
H (Indole C5)Data not available
H (Indole C6)Data not available
H (Phenyl C3')Data not available
H (Phenyl C4')Data not available
H (Phenyl C5')Data not available
H (Phenyl C6')Data not available
H (Methoxy)Data not available

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 7-(2-methoxyphenyl)-

Atom LabelPredicted Chemical Shift (δ, ppm)
C (Indole C2)Data not available
C (Indole C3)Data not available
C (Indole C3a)Data not available
C (Indole C4)Data not available
C (Indole C5)Data not available
C (Indole C6)Data not available
C (Indole C7)Data not available
C (Indole C7a)Data not available
C (Phenyl C1')Data not available
C (Phenyl C2')Data not available
C (Phenyl C3')Data not available
C (Phenyl C4')Data not available
C (Phenyl C5')Data not available
C (Phenyl C6')Data not available
C (Methoxy)Data not available

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This process also begins with a geometry optimization using a method like DFT. Following optimization, a frequency calculation is performed at the same level of theory. semanticscholar.orgnih.gov This calculation determines the normal modes of vibration, their corresponding frequencies (typically in wavenumbers, cm⁻¹), and their IR intensities and Raman activities.

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. nih.gov To improve agreement with experimental data, these frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory used. semanticscholar.org For each calculated frequency, a detailed assignment is made by visualizing the atomic motions associated with each vibrational mode, such as stretching, bending, or torsional motions. nih.govmdpi.com

Detailed research on related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, has demonstrated that DFT calculations (e.g., using the ωB97X-D functional with a 6-31++G(d,p) basis set) can produce theoretical IR spectra that align well with experimental findings. semanticscholar.orgnih.gov

Table 3: Predicted Principal Vibrational Frequencies for 1H-Indole, 7-(2-methoxyphenyl)-

Calculated Frequency (cm⁻¹)IR IntensityVibrational Mode Assignment
Data not availableData not availableN-H stretch (Indole)
Data not availableData not availableC-H stretch (Aromatic)
Data not availableData not availableC-H stretch (Methoxy)
Data not availableData not availableC=C stretch (Aromatic rings)
Data not availableData not availableC-N stretch
Data not availableData not availableC-O stretch (Methoxy)
Data not availableData not availableC-H in-plane bend
Data not availableData not availableC-H out-of-plane bend

The prediction of electronic absorption spectra (UV-Vis) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the major molecular orbital (MO) contributions to each transition (e.g., HOMO → LUMO). mdpi.comrsc.org

Similar to other spectroscopic predictions, the choice of functional and basis set is critical. rsc.org For calculating UV-Vis spectra, functionals such as B3LYP, PBE0, or CAM-B3LYP are commonly used. mdpi.comrsc.org It is also important to include the effects of the solvent, which can be modeled implicitly using methods like the Polarizable Continuum Model (PCM). faccts.de The solvent can significantly influence the positions of the absorption maxima. faccts.de

For 1H-Indole, 7-(2-methoxyphenyl)-, TD-DFT calculations would predict the key π → π* transitions characteristic of the indole and phenyl chromophores. The results would allow for an understanding of how the electronic structure, including the interaction between the two aromatic rings, governs the molecule's absorption of UV and visible light.

Table 4: Predicted UV-Vis Absorption Data for 1H-Indole, 7-(2-methoxyphenyl)-

Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contributions
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Reactivity and Mechanistic Studies of 1h Indole, 7 2 Methoxyphenyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) and Methoxyphenyl Moieties

The indole core is an electron-rich aromatic system, making it prone to electrophilic substitution, primarily at the C3 position. researchgate.net However, the substitution pattern of 1H-Indole, 7-(2-methoxyphenyl)- introduces complexities to this general reactivity trend.

Regioselectivity and Steric Effects of the 7-(2-methoxyphenyl) Group

The 7-(2-methoxyphenyl) substituent exerts a significant steric influence on the indole ring. numberanalytics.comwikipedia.org This steric hindrance can impede the approach of electrophiles to the C7 and C6 positions of the indole nucleus. numberanalytics.comyoutube.com Consequently, electrophilic attack is directed towards the less sterically hindered positions, primarily C3. The bulky nature of the 7-aryl group can also influence the regioselectivity of reactions on the indole nitrogen.

Studies on related 7-substituted indoles have demonstrated that the steric bulk of the substituent can dictate the outcome of reactions. For instance, in Fischer indole synthesis, the presence of a bulky group at the 7-position can lead to the formation of abnormal products due to cyclization on the side of the substituent. nih.gov While specific studies on the electrophilic substitution of 1H-Indole, 7-(2-methoxyphenyl)- are not extensively documented in the provided results, the general principles of steric hindrance suggest a strong preference for C3 substitution.

The regioselectivity in aryne cycloadditions has been shown to be highly dependent on the substitution pattern of the indole. For example, 6,7-indolynes exhibit remarkable regioselectivity with 2-substituted furans, a phenomenon attributed to the polar nature of the 6,7-indolyne. nih.gov This suggests that the electronic nature of the 7-(2-methoxyphenyl) group could also play a role in directing incoming reagents.

Influence of the Methoxy (B1213986) Group on Aromatic Ring Activation

The methoxy group on the appended phenyl ring is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution. chim.it This activation is most pronounced at the ortho and para positions relative to the methoxy group. Therefore, electrophilic attack on the 2-methoxyphenyl moiety is expected to occur at the positions ortho and para to the methoxy group.

Transition Metal-Catalyzed Transformations Utilizing 7-(2-methoxyphenyl)-1H-Indole as a Substrate or Ligand Precursor

Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including indoles. mdpi.comrsc.org 1H-Indole, 7-(2-methoxyphenyl)- can participate in these reactions both as a substrate for further functionalization and as a precursor to ligands for catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the C-H functionalization of indoles. rsc.orgnih.gov For 1H-Indole, 7-(2-methoxyphenyl)-, these reactions could be employed to introduce additional substituents at various positions on the indole or the phenyl ring, depending on the reaction conditions and the directing groups present. For instance, palladium-catalyzed C-2 arylation of indoles has been developed, offering a route to further functionalize the indole core. rsc.org

Furthermore, indole derivatives can serve as precursors to phosphine (B1218219) ligands, which are crucial in many catalytic processes. strem.com The nitrogen atom of the indole ring and potentially the oxygen of the methoxy group could coordinate to a metal center, making derivatives of 1H-Indole, 7-(2-methoxyphenyl)- potential ligands in catalysis. The steric and electronic properties conferred by the 7-(2-methoxyphenyl) group would be expected to influence the catalytic activity and selectivity of any resulting metal complexes. For example, nickel-catalyzed intramolecular [4+2] cycloadditions have been shown to be sensitive to the steric environment of the substrate. williams.edu

Photochemical Reactivity and Excited State Dynamics of 1H-Indole, 7-(2-methoxyphenyl)-

The photophysical and photochemical properties of indoles are of significant interest due to their role as fluorescent probes in biological systems. optica.org The excited state dynamics of indole and its derivatives are complex, involving two low-lying singlet excited states, ¹Lₐ and ¹Lₑ. optica.orgnih.govacs.org The relative energies of these states are highly sensitive to the substitution pattern and the polarity of the environment. optica.orgnih.gov

The ¹Lₐ state possesses a larger dipole moment than the ¹Lₑ state, and its energy is therefore more significantly lowered in polar solvents. optica.orgnih.gov This can lead to an inversion of the excited state ordering and is responsible for the large Stokes shifts observed for many indole derivatives. nih.gov

For 1H-Indole, 7-(2-methoxyphenyl)-, the substituents will influence its excited state properties. The methoxy group, being electron-donating, can affect the electronic distribution in the excited state. nih.gov Computational studies on substituted indoles have shown that both electron-donating and electron-withdrawing groups can alter the energies and transition probabilities of the excited states. nih.gov The steric interaction between the 7-phenyl group and the indole ring could also lead to conformational changes that impact the excited state dynamics.

Electrochemical Behavior of 1H-Indole, 7-(2-methoxyphenyl)- (e.g., Oxidation Potentials)

The electrochemical oxidation of indole and its derivatives has been the subject of numerous studies. Indole itself undergoes an irreversible, pH-dependent oxidation. researchgate.net The oxidation process for substituted indoles can be more complex, often involving a two-step mechanism. researchgate.net

The oxidation potential of indole derivatives is influenced by the electronic nature of the substituents. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. The methoxy group on the phenyl ring of 1H-Indole, 7-(2-methoxyphenyl)- would be expected to have such an effect.

While specific electrochemical data for 1H-Indole, 7-(2-methoxyphenyl)- is not available in the provided search results, studies on similar compounds, such as 2-phenylindole (B188600) derivatives, indicate that the oxidation process is complex and pH-dependent. researchgate.net The initial oxidation is often proposed to occur at the indole nitrogen or the C2/C3 double bond. researchgate.net The presence of the 7-(2-methoxyphenyl) substituent would likely influence the oxidation potential and the subsequent reaction pathways of the resulting radical cation.

Investigation of Reaction Kinetics and Thermodynamics for Transformations Involving 7-(2-methoxyphenyl)-1H-Indole

Understanding the kinetics and thermodynamics of reactions involving 1H-Indole, 7-(2-methoxyphenyl)- is crucial for optimizing reaction conditions and predicting product distributions. The rate of electrophilic aromatic substitution, for example, will be influenced by the activation energy of the reaction, which is in turn affected by the steric and electronic properties of the substrate. numberanalytics.com

The steric hindrance imposed by the 7-(2-methoxyphenyl) group would be expected to increase the activation energy for substitution at adjacent positions, thereby slowing the reaction rate at those sites. wikipedia.org Conversely, the electron-donating nature of the methoxy group on the phenyl ring would lower the activation energy for electrophilic attack on that ring.

Thermodynamic considerations, such as the relative stability of intermediates and products, also play a key role. In reactions where multiple products are possible, the product distribution may be governed by thermodynamic control, favoring the most stable isomer. Computational studies can provide valuable insights into the thermodynamics and kinetics of such reactions. For instance, density functional theory (DFT) calculations have been used to predict the activation free energies and regioselectivity of indolyne cycloadditions. nih.gov

Advanced Applications of 1h Indole, 7 2 Methoxyphenyl in Non Biological Chemical Systems

Utilization as a Synthetic Building Block for Complex Organic Architectures

The indole (B1671886) framework is a privileged structure in chemistry, frequently employed as a foundational building block for the synthesis of more complex molecules. Organic building blocks are functionalized molecules that serve as the primary components for the bottom-up assembly of larger molecular architectures, such as supramolecular complexes and functional organic materials musechem.com. The reactivity of the indole ring, particularly at the C3 position and the nitrogen atom, allows for a wide range of chemical transformations.

In the context of 1H-Indole, 7-(2-methoxyphenyl)-, the presence of the aryl substituent at the 7-position offers a sterically distinct and electronically modulated scaffold compared to other isomers. This unique substitution pattern can be leveraged to direct the regioselectivity of subsequent reactions, enabling the construction of intricate, three-dimensional organic structures. While specific examples for this exact compound are not prevalent, the general synthetic utility of indole derivatives is well-documented. For instance, various indole-containing building blocks are used to construct appended pyrazoles and pyrroles through multi-step synthetic pathways nih.gov. The synthesis of complex indole derivatives often involves condensation reactions, cross-coupling strategies, and functional group interconversions to achieve the desired molecular complexity nih.govnih.gov.

Table 1: Examples of Synthetic Reactions Involving Indole Building Blocks

Reaction TypeIndole Derivative ExampleProduct TypeReference
Aldol CondensationIndole-2-one(E)-3-(Substituted-benzylidene)indolin-2-one nih.gov
Amidation3-(4-aminobenzylidene)indolin-2-oneAcylamino-substituted Indole-2-one nih.gov
Cyclization3-(2,2-dichloro-1-ethoxyvinyl)-1H-indole4-(1H-Indol-3-yl)-1H-pyrrole-2-carboxylic acid ester nih.gov

Potential in Materials Science and Functional Materials Development

The electron-rich nature of the indole ring system makes it an attractive component for the development of functional organic materials with specific electronic and photophysical properties.

In the field of organic electronics, materials capable of efficiently transporting charge (electrons or holes) are crucial for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) beilstein-journals.orgnih.gov. The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used, which influences their charge mobility and energy levels (HOMO/LUMO) beilstein-journals.org.

Aryl-substituted indoles have been investigated for these applications. A positional isomer of the target compound, 5-(4-methoxyphenyl)-1H-indole, has been noted for its potential use in developing organic semiconductors evitachem.com. The introduction of the methoxyphenyl group can influence the molecule's packing in the solid state and modulate its electronic properties, which are key factors for efficient charge transport mdpi.comresearchgate.net. For 1H-Indole, 7-(2-methoxyphenyl)-, the specific substitution pattern would similarly affect its electronic structure and intermolecular interactions, suggesting potential applicability as a charge transport material. For example, other complex indole-based structures have been successfully synthesized and incorporated into deep blue fluorescent OLEDs, acting as the light-emitting material rsc.org.

Table 2: Application of Indole Derivatives in Organic Electronics

Compound ClassSpecific ApplicationKey PropertyReference
5-(4-Methoxyphenyl)-1H-indoleOrganic SemiconductorsElectronic properties evitachem.com
Benzo[g]indole Core DerivativesDeep Blue Fluorescent OLEDsEmitter material rsc.org
General Organic SemiconductorsCharge TransportHigh charge carrier mobility beilstein-journals.org

The indole moiety is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways mdpi.com. The nitrogen atom of the pyrrole (B145914) ring can act as a Lewis base, coordinating directly to a metal center. Furthermore, the electron-rich π-system of the indole ring can engage in π-metal interactions nih.govresearchgate.net. The binding of a transition metal to the indole scaffold can significantly alter the chemical, physical, and photo-optical properties of the molecule researchgate.net.

As a ligand, 1H-Indole, 7-(2-methoxyphenyl)- offers multiple potential coordination sites: the indole nitrogen, the π-system of the indole and phenyl rings, and the oxygen atom of the methoxy (B1213986) group. This multi-functionality allows for the design of ligands that can form stable complexes with a variety of metal ions, potentially leading to materials with interesting catalytic or photoluminescent properties nih.govuni-wuerzburg.de. The design of such ligands is a critical aspect of developing new metal complexes with tailored functions, from catalysis to materials science nih.gov. While specific metal complexes of 1H-Indole, 7-(2-methoxyphenyl)- have not been detailed in the surveyed literature, the general principles of indole coordination chemistry suggest its strong potential in this area researchgate.net.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals forces mdpi.com. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule, leading to the formation of a stable supramolecular complex nih.gov.

The structure of 1H-Indole, 7-(2-methoxyphenyl)- is well-suited for participation in such interactions. The N-H group of the indole ring is a hydrogen bond donor, while the aromatic rings can participate in π-stacking interactions. The methoxy group can act as a hydrogen bond acceptor. These features could allow the molecule to self-assemble into ordered structures or to act as a guest that binds to a suitable molecular host, such as a cyclodextrin or calixarene nih.govfrontiersin.org. For example, studies on 5-methoxy-1H-indole-2-carboxylic acid have shown that it forms cyclic dimers in the solid state through hydrogen bonding between the carboxylic acid groups, demonstrating the capacity of substituted indoles for supramolecular assembly mdpi.com. Such host-guest interactions can be used to modify the solubility of a compound, protect it from the environment, or control its assembly into larger functional architectures.

Role in Analytical Chemistry: Development of Chemical Probes or Standards

Chemical probes are small molecules designed to selectively interact with and report on the presence of specific analytes or changes in a chemical environment rjeid.com. Fluorescent probes are particularly valuable, and the indole scaffold is a common component of many fluorescent dyes due to its inherent photophysical properties mdpi.com.

The fluorescence of indole derivatives can be sensitive to factors such as solvent polarity, pH, and the presence of metal ions. This sensitivity allows for the design of "turn-on" or ratiometric fluorescent sensors. By modifying the indole core with specific recognition units, probes can be developed for a wide range of analytical targets. For instance, indole-based molecules have been designed as pH probes, where protonation of a nitrogen atom in the structure alters the electronic properties and, consequently, the fluorescence emission mdpi.com. Given its conjugated π-system, 1H-Indole, 7-(2-methoxyphenyl)- likely possesses fluorescent properties that could be exploited for the development of new chemical probes or serve as a certified standard in analytical methods, although specific research in this area is yet to be reported.

Structure Reactivity and Structure Property Relationships of 7 2 Methoxyphenyl 1h Indole Derivatives

Impact of Substituent Effects on the Electronic and Steric Properties of the Indole (B1671886) and Aryl Rings

The indole ring itself is an electron-rich aromatic system. The delocalization of the nitrogen lone pair into the bicyclic system makes it highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic. Substituents on the indole ring can either enhance or diminish this inherent reactivity. Electron-donating groups (EDGs) further increase the electron density of the indole nucleus, activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring. researchgate.net

The 2-methoxyphenyl group at the 7-position introduces its own set of electronic and steric factors. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group through resonance (mesomeric effect) but is electron-withdrawing through induction. Its position on the phenyl ring is critical. In the ortho position, as in 7-(2-methoxyphenyl)-1H-indole, steric hindrance between the methoxy group and the indole ring can force the phenyl ring to twist out of coplanarity with the indole system. This twisting can disrupt π-conjugation between the two rings, thereby altering the electronic communication between them.

Computational studies on substituted indoles have shown that the nature of the substituent significantly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chemrxiv.org EDGs generally raise the HOMO energy, making the molecule a better electron donor, while EWGs lower the LUMO energy, making it a better electron acceptor. nih.govrsc.org These changes in frontier molecular orbital energies directly correlate with the molecule's reactivity and its photophysical properties. For instance, a smaller HOMO-LUMO gap often leads to a bathochromic (red) shift in the UV-visible absorption spectrum. chemrxiv.orgresearchgate.net

Table 1: Influence of Substituent Type on Electronic Properties of Aromatic Rings

Substituent TypeEffect on Indole RingEffect on Phenyl RingExample Substituents
Electron-Donating Group (EDG)Increases electron density, activates towards electrophilesIncreases electron density-OCH₃, -CH₃, -NH₂
Electron-Withdrawing Group (EWG)Decreases electron density, deactivates towards electrophilesDecreases electron density-NO₂, -CN, -CF₃, -Cl

Correlation of Molecular Structure with Observed Reactivity Profiles

The structural and electronic features endowed by various substituents directly translate into observable differences in the reactivity of 7-(2-methoxyphenyl)-1H-indole derivatives. The regioselectivity and rate of chemical reactions are intricately linked to these molecular properties.

Due to the electron-rich nature of the indole nucleus, electrophilic substitution is a characteristic reaction. researchgate.net For a 7-substituted indole like 7-(2-methoxyphenyl)-1H-indole, the primary site of electrophilic attack is typically the C3 position, which is electronically the most favored. researchgate.net However, the presence of the bulky 7-substituent can sterically hinder the approach of an electrophile to this position. Furthermore, if the N1 position is unsubstituted, it possesses a slightly acidic proton that can be removed under basic conditions, rendering the indole nitrogen nucleophilic. researchgate.net

The Fischer indole synthesis, a classic method for preparing indoles, demonstrates a clear structure-reactivity correlation. The cyclization of phenylhydrazones can be sensitive to the electronic nature of substituents. For instance, the synthesis of 7-methoxyindole (B1360046) derivatives via this method can sometimes lead to abnormal products due to the electronic influence and steric hindrance of the methoxy group, which can affect the preferred cyclization pathway. nih.gov Phenylhydrazones with electron-poor functional groups, in contrast, may react more predictably. nih.gov

The reactivity of the pendant 2-methoxyphenyl ring is also modulated. The methoxy group is an ortho, para-director for electrophilic aromatic substitution. However, in the context of the 7-(2-methoxyphenyl)-1H-indole structure, the positions on the phenyl ring are sterically differentiated. The positions ortho and para to the methoxy group (and meta and para to the indole substituent) will exhibit different levels of accessibility and electronic activation.

Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, used to form the C7-aryl bond, are also dependent on the electronic and steric environment of the coupling partners. The efficiency of these synthetic transformations can be tuned by the choice of substituents on both the indole and the aryl halide or boronic acid.

Influence of Conformational Preferences on Spectroscopic Signatures and Chemical Behavior

The bond connecting the indole C7 position and the phenyl C1' position is a single bond, allowing for rotation. This rotation gives rise to different conformations, or rotamers, which can have distinct energies and properties. The preferred conformation is a balance between steric repulsion (e.g., between the indole N-H or C6-H and the methoxy group or C6'-H on the phenyl ring) and electronic effects (stabilization through π-stacking or other orbital interactions).

The dihedral angle between the planes of the indole and the phenyl ring is a key conformational parameter. A smaller dihedral angle allows for greater π-conjugation between the two aromatic systems, which can be observed spectroscopically. For example, increased conjugation typically leads to a red shift in the UV-visible absorption spectrum. In contrast, a large dihedral angle, forced by steric hindrance, will electronically isolate the two rings, and the resulting spectrum will resemble the sum of the individual chromophores.

Crystallographic studies on related compounds, such as 7-Chloro-2-[1-(4-methoxyphenyl)pyrazol-4-yl]-3,3-dimethyl-3H-indole, reveal specific dihedral angles in the solid state. researchgate.net In this molecule, the N-methoxyphenyl unit is not coplanar with the pyrazole (B372694) ring it is attached to, exhibiting a dihedral angle of 25.10 (7)°. researchgate.net This deviation from planarity, driven by steric and electronic factors, is a common feature in linked aryl systems and would be expected in 7-(2-methoxyphenyl)-1H-indole as well.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to conformation. The chemical shifts of protons near the biaryl linkage (e.g., H-C6 on the indole and H-C3' on the phenyl ring) can be significantly affected by the relative orientation of the rings due to anisotropic effects. Variable-temperature NMR studies can sometimes reveal the energy barrier to rotation around the C-C single bond, providing quantitative data on conformational dynamics.

The chemical behavior of the molecule is also a direct consequence of its preferred conformation. The accessibility of reactive sites, such as the indole N-H or the C3 position, can be sterically shielded in certain conformations, thereby reducing their reactivity.

Table 2: Relationship between Dihedral Angle and Molecular Properties

Dihedral Angleπ-ConjugationSpectroscopic Effect (UV-Vis)Expected Chemical Behavior
Small (~0°)HighRed-shift (longer wavelength)Electronically coupled system, potential for through-conjugation effects
Large (~90°)LowBlue-shift (shorter wavelength), resembles sum of chromophoresElectronically decoupled rings, reactivity of each ring is more independent

Insights into Stereoelectronic Effects in 7-Substituted Indoles

Stereoelectronic effects are subtle, yet powerful, interactions that arise from the specific spatial arrangement of orbitals. wikipedia.orgbaranlab.org These effects go beyond simple steric hindrance and inductive effects, providing a deeper understanding of molecular structure and reactivity. In 7-substituted indoles, several stereoelectronic interactions can be at play.

One key effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ* or π). The efficiency of this interaction is highly dependent on the geometric alignment of the orbitals, ideally requiring a coplanar or anti-periplanar arrangement. baranlab.org In 7-(2-methoxyphenyl)-1H-indole, potential hyperconjugative interactions could exist between C-H or C-C σ bonds and the π orbitals of the indole or phenyl rings.

Through-space interactions are another important consideration. These occur when orbitals that are not directly connected in the bonding framework interact due to their proximity in space. The methoxy group on the phenyl ring, for example, possesses lone pairs of electrons that could interact with the π-system of the indole ring if the conformation allows for close approach. These interactions can be either stabilizing or destabilizing and can influence both the conformational preference and the reactivity of the molecule.

The concept of stereoelectronic effects also provides a framework for understanding reaction mechanisms. The transition state of a reaction will often adopt a geometry that maximizes favorable stereoelectronic interactions. youtube.com For example, in an electrophilic attack on the indole ring, the trajectory of the incoming electrophile may be influenced by the need to achieve optimal overlap with the HOMO of the indole system, an orientation that could be biased by the conformation of the 7-aryl substituent. These effects can be critical in controlling the stereoselectivity of reactions, particularly in the synthesis of chiral indole derivatives. acs.org

Conclusion and Future Research Directions

Summary of Comprehensive Academic Findings on 1H-Indole, 7-(2-methoxyphenyl)-

Research on 1H-Indole, 7-(2-methoxyphenyl)- and its close analogues has primarily focused on its synthesis and potential as a scaffold in medicinal chemistry. The core structure, featuring a biaryl linkage between the indole (B1671886) C7 position and an ortho-substituted phenyl ring, is of significant interest. The presence of the indole nucleus is a cornerstone in the development of various therapeutic agents. ijpsr.infonih.gov The synthesis of related 2-phenyl-1H-indole derivatives often utilizes methods like the Fischer indole synthesis. omicsonline.org While specific data for the 7-(2-methoxyphenyl) isomer is not extensively detailed in broad reviews, the general class of aryl-indoles is recognized for its diverse biological potential. The table below summarizes the key characteristics of related compounds, providing a predictive framework for the title compound.

PropertyObservation on Related Aryl-IndolesPredicted Relevance for 1H-Indole, 7-(2-methoxyphenyl)-
Synthesis Commonly prepared via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or Fischer Indole Synthesis. omicsonline.orgresearchgate.netThese methods are the most probable synthetic routes. The ortho-methoxy group may influence reaction conditions due to steric hindrance and coordinating ability.
Structural Features The biaryl C-C bond and the N-H group of the indole are key sites for functionalization. researchgate.netThe N-H proton offers a site for substitution, while the indole and phenyl rings could undergo further electrophilic substitution.
Known Applications Primarily explored in medicinal chemistry for anticancer, anti-inflammatory, and antimicrobial activities. ijpsr.infoomicsonline.orgWhile biological applications are outside this article's scope, these findings underscore the chemical importance of this structural class.

Identification of Unexplored Reactivity and Synthetic Avenues for 7-(2-methoxyphenyl)-1H-Indole

The current body of literature suggests several promising, yet underexplored, areas of reactivity for this specific indole derivative.

C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer a direct route to functionalize the indole core or the attached phenyl ring. nih.gov Investigating regioselective C-H activation at the C2, C3, C4, C5, or C6 positions of the indole, or on the methoxyphenyl ring, could yield a library of novel derivatives that are otherwise difficult to synthesize.

N-H Functionalization: While N-alkylation and N-arylation are common for indoles, exploring more complex substitutions on the nitrogen of 7-(2-methoxyphenyl)-1H-indole is a viable research direction. For instance, the introduction of phosphine (B1218219) groups, as seen in the related compound 1-(Dicyclohexylphosphino)-2-(2-methoxyphenyl)-1H-indole, can create specialized ligands for catalysis. strem.com

Reactions Targeting the Methoxy (B1213986) Group: The ortho-methoxy group is a key feature. Its demethylation to the corresponding phenol (B47542) would provide a new functional handle for further reactions, such as etherifications or esterifications, opening up a new dimension of derivatives.

Cyclization Reactions: Investigating intramolecular cyclization reactions could lead to novel polycyclic aromatic systems. For example, a Pictet-Spengler-type reaction, if a suitable aldehyde can be introduced ortho to the indole nitrogen, could yield complex fused heterocycles.

Prospective Non-Biological Applications and Opportunities in Advanced Materials Science

The inherent structural and electronic properties of 7-(2-methoxyphenyl)-1H-indole make it an intriguing candidate for applications in materials science, an area that remains largely unexplored for this specific molecule.

Organic Electronics: Indole and biaryl structures are known components in organic semiconductors and light-emitting diodes (OLEDs). The electron-rich indole nucleus combined with the methoxy-substituted phenyl ring could impart favorable charge-transport properties. Derivatives could be designed as hole-transporting materials or as hosts for phosphorescent emitters.

Fluorescent Probes: Functionalized indoles and biaryls are often fluorescent. nih.gov By strategically modifying the 7-(2-methoxyphenyl)-1H-indole core, it may be possible to develop novel fluorophores. For instance, extending the conjugation or introducing specific functional groups could tune the emission wavelength and create sensors for ions or small molecules.

Advanced Ligand Development: The ortho-methoxy group can act as a hemilabile coordinating group in conjunction with a metal-binding site elsewhere on the molecule (e.g., a phosphine attached to the indole nitrogen). strem.com Such ligands are highly valuable in catalysis, as the weakly coordinating methoxy group can reversibly bind to a metal center, influencing the catalyst's activity and selectivity.

Challenges and Future Outlook in the Rigorous Chemical Study of Complex Indole Derivatives

The rigorous study of 7-(2-methoxyphenyl)-1H-indole is not without its difficulties, which are representative of the challenges faced in the broader field of complex indole chemistry.

Atropisomerism: Due to the ortho-substitution on the biaryl axis, there is a potential for hindered rotation, which could lead to stable atropisomers. This phenomenon would complicate synthesis, purification, and characterization, as one might be dealing with a mixture of slowly interconverting isomers. Future studies must consider and, if present, isolate and characterize these individual isomers.

Regiocontrol in Synthesis: Achieving regioselective functionalization on the multi-substituted indole ring is a persistent challenge. Directing reactions to a specific position (e.g., C2 vs. C3) in the presence of the bulky 7-aryl substituent requires carefully designed synthetic strategies and catalyst systems.

Purification: The polarity and potential for N-H hydrogen bonding in indole derivatives can complicate chromatographic purification, especially when dealing with closely related isomers or byproducts. Developing robust purification protocols is essential for obtaining materials of high purity required for materials science applications.

The future of research on 7-(2-methoxyphenyl)-1H-indole and related compounds lies in overcoming these challenges to unlock their full potential. A synergistic approach combining modern synthetic methods, computational studies to predict properties and reactivity, and thorough characterization will be crucial. Such efforts will undoubtedly expand the chemical toolkit and could lead to the discovery of novel materials with unique photophysical or electronic properties.

Q & A

Q. What synthetic methodologies are effective for preparing 7-(2-methoxyphenyl)-1H-indole derivatives?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methoxyphenyl group at the 7-position of the indole scaffold. For example, substituting indole boronic acids with 2-methoxy-substituted aryl halides under inert conditions (e.g., nitrogen atmosphere) using catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in ethanol/water mixtures . Optimization of reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry can improve yields (typically 30–75%) .

Q. How can NMR spectroscopy confirm the substitution pattern of 7-(2-methoxyphenyl)-1H-indole?

  • Methodological Answer : ¹H NMR analysis focuses on the aromatic region (δ 6.5–8.5 ppm). The 2-methoxyphenyl group shows distinct signals: a singlet for the methoxy protons (δ ~3.8–3.9 ppm) and splitting patterns for the aromatic protons (e.g., doublets for ortho protons due to coupling with adjacent substituents). ¹³C NMR confirms the methoxy carbon (δ ~55–56 ppm) and aromatic carbons. For example, in similar indole derivatives, the 7-substituted aryl group exhibits downfield shifts due to electron-withdrawing effects .

Q. What solvent systems are optimal for recrystallizing 7-(2-methoxyphenyl)-1H-indole derivatives?

  • Methodological Answer : Ethanol, methanol, or ethyl acetate/hexane mixtures are preferred due to their moderate polarity and compatibility with indole derivatives. Post-synthesis purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization. For instance, derivatives with bulky substituents may require DMF/water mixtures for crystallization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 7-(2-methoxyphenyl)-1H-indole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to binding interactions. Molecular docking studies (using software like AutoDock Vina) assess affinity for targets like tubulin or kinases by analyzing binding poses and interaction energies (e.g., hydrogen bonds with methoxy oxygen). Comparative studies with analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) reveal substituent effects on activity .

Q. What strategies resolve conflicting spectroscopic data for structurally similar indole derivatives?

  • Methodological Answer : Combine multiple techniques:
  • X-ray crystallography provides unambiguous confirmation of regiochemistry.
  • High-resolution mass spectrometry (HRMS) validates molecular formulas.
  • 2D NMR (COSY, HSQC, HMBC) clarifies proton-carbon correlations, especially for overlapping signals in crowded aromatic regions. For example, HMBC correlations between the indole NH and the 2-methoxyphenyl group confirm substitution at the 7-position .

Q. How does the position of methoxy groups influence the cytotoxicity of 7-aryl-1H-indole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with methoxy groups at ortho, meta, or para positions. For example:
  • 2-Methoxyphenyl : Enhanced solubility and moderate tubulin inhibition (IC₅₀ ~1–10 µM).
  • 3,4,5-Trimethoxyphenyl : Increased hydrophobic interactions with tubulin’s colchicine site (IC₅₀ < 1 µM) .
    Biological assays (e.g., MTT on cancer cell lines) paired with molecular dynamics simulations quantify these effects.

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